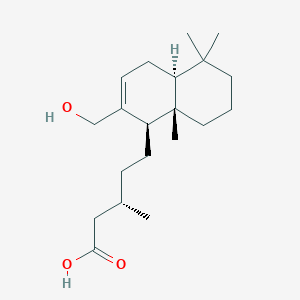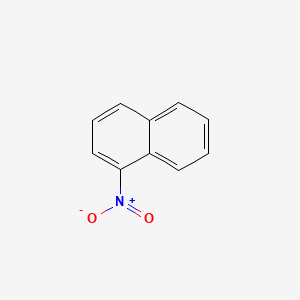
KIN1408
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
KIN1408 is an antiviral small molecule compound, as agonists of the RLR pathway. this compound activate IRF3 through MAVS, thereby inhibiting infection by viruses of the families Flaviviridae (West Nile virus, dengue virus and hepatitis C virus), Filoviridae (Ebola virus), Orthomyxoviridae (influenza A virus), Arenaviridae (Lassa virus) and Paramyxoviridae (respiratory syncytial virus, Nipah virus) .
科学的研究の応用
Oncogenic Properties and Prognostic Significance in Cancer
- Ovarian Cancer: KIF14 shows genomic gain and overexpression in ovarian cancer (OvCa), acting as an independent prognostic marker. Its high expression in tumors predicts worse outcomes, with increased rates of recurrence. In vitro studies demonstrate that KIF14 overexpression in OvCa cell lines enhances proliferation and colony formation, while its inhibition induces apoptosis and dramatically reduces colony formation, indicating its role in promoting a tumorigenic phenotype beyond its known role in proliferation (Thériault et al., 2012).
- Breast, Lung, and Other Cancers: KIF14 is identified as a potential oncogene in various neoplasms, including breast, lung, liver, and brain cancers. Its expression correlates with tumor stage, aggressiveness, and poor patient outcomes. KIF14 interacts with tumorigenic signaling pathways, influencing cellular behaviors such as adhesion, invasion, and chemotherapeutic resistance, thereby promoting tumor progression (Thériault & Corson, 2015).
Expression and Prognostic Relevance in Lung Cancer
- Lung Cancer: In non-small-cell lung carcinoma, KIF14 expression is higher in squamous cell carcinoma and decreases with tumor differentiation. It significantly affects disease-free survival, serving as an independent prognostic factor. Knockdown of KIF14 in lung carcinoma cell lines reduces proliferation and colony formation, highlighting its clinical relevance as an oncogene and therapeutic target (Corson et al., 2007).
Application in Colorectal Cancer
- Colorectal Cancer: KIF14 promotes colorectal cancer cell proliferation and accelerates the cell cycle through the activation of protein kinase B (Akt). It is regulated post-transcriptionally by microRNA-200c. The expression of KIF14 in colorectal cancer specimens is negatively correlated with miR-200c, demonstrating its oncogenic role in colorectal tumorigenesis (Wang et al., 2018).
Role in Breast Cancer and Chemoresistance
- Triple-Negative Breast Cancer: KIF14 contributes to chemoresistance in triple-negative breast cancer (TNBC) by promoting AKT phosphorylation. Decreased KIF14 expression enhances docetaxel chemosensitivity. KIF14 overexpression is associated with increased proliferative capacity and resistance to chemotherapy, suggesting its potential as a biomarker for high-risk breast tissue and chemotherapy-resistant breast cancer (Singel et al., 2014).
Prognostic Marker in Glioma
- Glioma: KIF14 expression in gliomas is tumor-specific and increases with ascending pathological grade. High KIF14 expression is associated with advanced pathological grade, low Karnofsky performance score, and high mitotic index. It effectively predicts decreased overall survival in patients with gliomas, functioning as a candidate prognostic marker (Wang et al., 2013).
Influence on Human Oral Cancer
- Oral Cancer: KIF14 is significantly upregulated in oral squamous cell carcinomas (OSCCs) and is an indicator of tumor size. Its knockdown inhibits cellular proliferation and induces cell-cycle arrest at the G2/M phase, suggesting its potential as a therapeutic target in OSCCs (Miyamoto et al., 2015).
特性
分子式 |
C25H19F2N3O3S |
|---|---|
分子量 |
479.5 |
同義語 |
KIN-1408; KIN 1408; 7-((4-(difluoromethoxy)phenyl)((5-methoxybenzo[d]thiazol-2-yl)amino)methyl)quinolin-8-ol |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-methyl-4-phenyl-1-(1-phenylethyl)-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B1191531.png)
![N-(3-chlorophenyl)-3-hydroxythieno[2,3-b]pyridine-2-carboxamide](/img/structure/B1191532.png)
![7-hydroxy-3-{5-[(3-methylphenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one](/img/structure/B1191534.png)
![3-[5-(4-ethylanilino)-1,3,4-thiadiazol-2-yl]-7-hydroxy-2H-chromen-2-one](/img/structure/B1191535.png)
![3-methyl-6-oxo-1-phenyl-4-(3-pyridinyl)-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B1191541.png)





